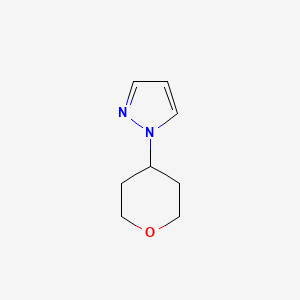

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

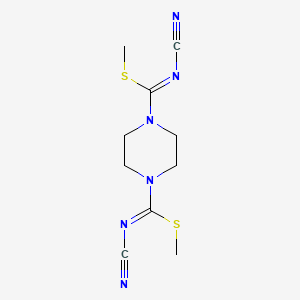

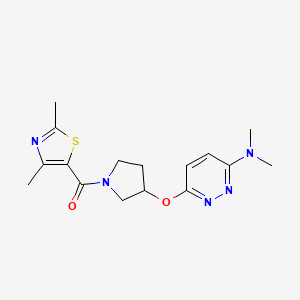

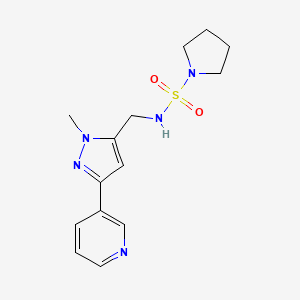

The compound “1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole” contains a pyrazole ring attached to a tetrahydropyran ring. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and tetrahydropyran rings. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. For example, the compound is likely to be relatively stable due to the saturation of the tetrahydropyran ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is part of the pyrazole family, a class of compounds known for their significant role in medicinal chemistry due to their diverse biological activities. Pyrazoles and their derivatives, including tetrahydro-2H-pyran-4-yl substituted variants, have been extensively studied and applied in various scientific domains, particularly in pharmaceutical and medicinal chemistry. The chemical structure of pyrazoles allows for a wide range of biological activities and makes them an attractive template for drug development.

Synthesis of Pyrazole Derivatives : Pyrazoles, including the this compound, are often used as synthons in organic synthesis. These derivatives have been synthesized using various methods, often involving the condensation followed by cyclization or Multicomponent Reactions (MCRs). These methods have been successful in producing heterocyclic appended pyrazoles, providing valuable information for the design of bioactive agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015) (Becerra et al., 2022).

Biological Activities and Therapeutic Applications : Pyrazole derivatives, including this compound, are central to the design of bioactive compounds due to their pharmacophoric properties. They exhibit a wide range of biological activities, such as antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial effects. These compounds have been the focus of numerous studies aiming to explore their therapeutic potential and develop new drugs. The integration of pyrazole with other pharmacophores in a molecule can lead to novel potent therapeutic agents, contributing to the development of new drug candidates (Karati et al., 2022) (Karati et al., 2022).

Structural Studies and Catalysis : The study of organophosphorus azoles, which include pyrazole structures like this compound, has provided extensive data on the stereochemical structure of these compounds. Techniques such as multinuclear NMR spectroscopy combined with quantum chemistry have been utilized to understand the structural intricacies of these compounds. This understanding is crucial for designing new compounds with desired properties and applications in various scientific fields (Larina, 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(oxan-4-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGVYTPQQZVQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)